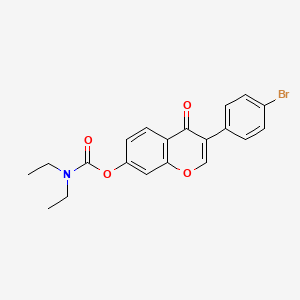

3-(4-溴苯基)-4-氧代-4H-色烯-7-基二乙基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

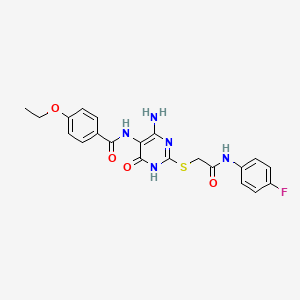

The compound “3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a bromophenyl group (a phenyl ring with a bromine substitution), and a diethylcarbamate group (derived from carbamic acid and contains two ethyl groups). These functional groups could give the compound various chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The chromene ring system is a common motif in many natural products and pharmaceuticals, and the bromophenyl and diethylcarbamate groups could add additional layers of complexity. These groups could also influence the compound’s overall shape, polarity, and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions and orientations of its functional groups. The bromophenyl group could potentially undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. The carbamate group could participate in reactions involving the carbonyl or the amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, charge distribution, and the presence of polar or nonpolar regions could influence its solubility, melting point, boiling point, and other physical properties .科学研究应用

- B4 has been investigated for its neurotoxic potential. Researchers studied its effects on acetylcholinesterase (AchE) activity in the brain of rainbow trout alevins (young fish). AchE plays a crucial role in nerve impulse transmission, and reduced activity can lead to behavioral changes and impaired movement. B4’s impact on AchE levels provides insights into its neurotoxicity .

- Pyrazolines, including B4, have demonstrated antibacterial and antifungal activities. Reports suggest that B4 may inhibit bacterial growth and combat fungal infections. These properties make it a potential candidate for drug development .

- Oxidative stress, caused by an imbalance between free radicals and antioxidants, contributes to various diseases. B4’s antioxidant properties could help mitigate oxidative damage. Researchers have linked it to scavenging free radicals and reducing oxidative stress .

- Inflammation is a key factor in many diseases. B4’s anti-inflammatory effects have been explored, making it relevant for conditions where inflammation plays a role. Further studies are needed to understand its mechanisms .

- Pyrazolines have drawn attention for their potential antitumor effects. B4’s activity against tumor cells warrants investigation. It may interfere with cancer cell growth or survival pathways .

- B4 contains a boronic acid functional group, making it valuable for Suzuki-Miyaura coupling reactions. These reactions allow the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound, facilitating organic synthesis.

Neurotoxicity Assessment

Antibacterial and Antifungal Properties

Antioxidant Activity

Anti-Inflammatory Potential

Antitumor Activity

Organic Synthesis Reagent

安全和危害

属性

IUPAC Name |

[3-(4-bromophenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO4/c1-3-22(4-2)20(24)26-15-9-10-16-18(11-15)25-12-17(19(16)23)13-5-7-14(21)8-6-13/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGOULBQKSQVSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2564893.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2564894.png)

![2-[3-Cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2564898.png)

![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2564904.png)

![4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2564910.png)